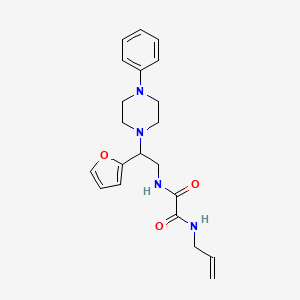

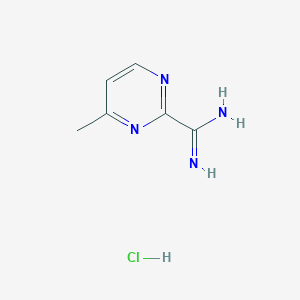

![molecular formula C19H18N2O5 B2804080 3,4,5-trimethoxy-N-[(Z)-(3-oxoinden-1-ylidene)amino]benzamide CAS No. 475393-03-4](/img/structure/B2804080.png)

3,4,5-trimethoxy-N-[(Z)-(3-oxoinden-1-ylidene)amino]benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the amide bond and the addition of the trimethoxy groups. A similar compound, a basic ester of 3,4,5-trimethoxybenzoic acid, has been synthesized and evaluated for antihypertensive and local anesthetic activity .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The 3,4,5-trimethoxy groups suggest that there are three methoxy (OCH3) groups attached to the benzene ring at positions 3, 4, and 5 . The N-[(Z)-(3-oxoinden-1-ylidene)amino] part indicates the presence of an amide functional group .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups. The amide group could participate in various reactions, such as hydrolysis or condensation. The methoxy groups might undergo reactions such as demethylation .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. These properties could include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .Scientific Research Applications

Anticancer Applications

- Apoptosis Induction: A series of substituted N′-(2-oxoindolin-3-ylidene)benzohydrazides were identified as potent inducers of apoptosis in colorectal carcinoma cells, showcasing more than a 40-fold increase in potency compared to initial screening hits. These compounds function as inhibitors of tubulin polymerization, indicating a mechanism of action relevant to cancer treatment (Sirisoma et al., 2009).

- Anticancer Activity: Novel N-(2-(2-(2-oxoindolin-3-ylidene)hydrazinecarbonyl)phenyl)-benzamides and related compounds were synthesized, showing remarkable antitumor activity against several cancer cell lines, with certain derivatives more potent than the standard drug CFM-1 (Alafeefy et al., 2015).

Material Science

- Epoxy Resins: A compound with a hexahydro-s-triazine derivative was synthesized as a curing agent for acid-degradable epoxy resin. The resultant material exhibited high thermal and mechanical properties, alongside controllable degradation with strong acid stimuli, suggesting applications in recyclable materials and environmentally friendly technologies (You et al., 2017).

Other Applications

- Antimicrobial and Antioxidant Activities: Benzamide derivatives isolated from endophytic Streptomyces species showed antimicrobial activities along with significant antioxidant properties, indicating their potential use in developing new therapeutic agents or preservatives (Yang et al., 2015).

- Synthetic Approaches: Research into the synthesis and reactivity of phenyl isocyanides, including derivatives similar to the compound , has contributed to a better understanding of their coordination and potential applications in creating new materials or catalytic processes (Facchin et al., 2002).

Safety And Hazards

Future Directions

properties

IUPAC Name |

3,4,5-trimethoxy-N-[(Z)-(3-oxoinden-1-ylidene)amino]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O5/c1-24-16-8-11(9-17(25-2)18(16)26-3)19(23)21-20-14-10-15(22)13-7-5-4-6-12(13)14/h4-9H,10H2,1-3H3,(H,21,23)/b20-14- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSUWFNKRJPQBJI-ZHZULCJRSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)NN=C2CC(=O)C3=CC=CC=C23 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)N/N=C\2/CC(=O)C3=CC=CC=C23 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4,5-trimethoxy-N-[(Z)-(3-oxoinden-1-ylidene)amino]benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-methyl-2-phenyl-7-(4-(2-phenylbutanoyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2804000.png)

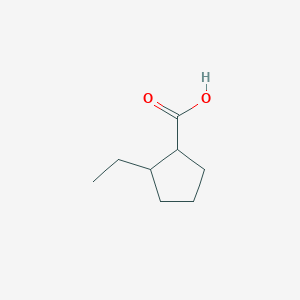

![5-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B2804003.png)

![6-Bromo-3,4-dihydrospiro[benzo[B][1,4]oxazine-2,1'-cyclobutane] hcl](/img/structure/B2804011.png)

![N-[(4-Morpholin-4-ylthian-4-yl)methyl]naphthalene-1-sulfonamide](/img/structure/B2804014.png)

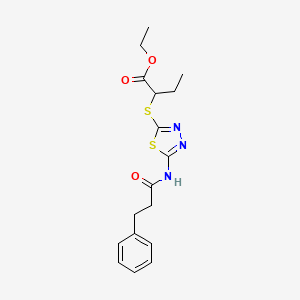

![N-(3,4-dimethoxyphenethyl)-3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2804016.png)

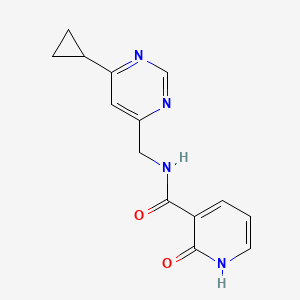

![N-(4-Methyl-1,3-benzothiazol-2-yl)-6,7-dihydro-5H-cyclopenta[c]pyridazine-3-carboxamide](/img/structure/B2804018.png)

![[3-(2-Chloro-6-fluorophenyl)-2-methyl-4-oxochromen-7-yl] 6-chloropyridine-3-carboxylate](/img/structure/B2804020.png)